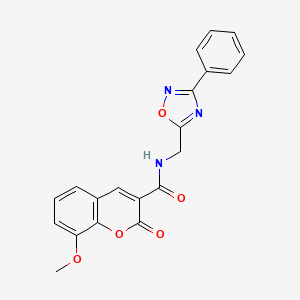
N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives It is characterized by the presence of an ethoxy group attached to a phenyl ring, a phenylsulfonyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxyaniline and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Formation of Intermediate: The reaction between 4-ethoxyaniline and phenylsulfonyl chloride results in the formation of N-(4-ethoxyphenyl)-phenylsulfonamide.
Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinamide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of glycinamide derivatives.
Substitution: Formation of substituted sulfonyl glycine derivatives.
Scientific Research Applications
Chemistry: N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, providing insights into enzyme function and regulation.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be incorporated into polymers or used as an additive in various formulations.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycine: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine: Similar structure with a chloro group instead of an ethoxy group.
N-(4-nitrophenyl)-N-(phenylsulfonyl)glycine: Similar structure with a nitro group instead of an ethoxy group.
Uniqueness: N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-14-10-8-13(9-11-14)17(12-16(18)19)23(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKYLVSLHBESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2653745.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2653746.png)
![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)

![7-methyl-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(4-(tert-butyl)phenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653754.png)

![2-benzamido-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2653756.png)



![3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2653764.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
